Sodium itaconate
Overview
Description
Sodium itaconate is a sodium salt of itaconic acid, a naturally occurring unsaturated dicarboxylic acid. Itaconic acid is produced by various microorganisms, including fungi such as Aspergillus terreus.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium itaconate can be synthesized through the neutralization of itaconic acid with sodium hydroxide. The reaction typically involves dissolving itaconic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: Industrial production of itaconic acid, the precursor to this compound, is primarily achieved through fermentation processes using Aspergillus terreus. The fermentation process involves the conversion of glucose or other sugars into itaconic acid, which is then neutralized with sodium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium itaconate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: this compound can undergo polymerization to form polyitaconic acid and its derivatives.
Substitution Reactions: It can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Polymerization: Requires initiators such as peroxides or azo compounds.
Substitution Reactions: Various reagents, including halides and amines, can be used under appropriate conditions.
Major Products Formed:
Esters of Itaconic Acid: Used in the production of resins and plasticizers.
Polyitaconic Acid: Utilized in the manufacture of superabsorbent polymers and biodegradable plastics.
Scientific Research Applications
Sodium itaconate has a wide range of scientific research applications:
Mechanism of Action
Sodium itaconate exerts its effects through various molecular targets and pathways:
Inhibition of Succinate Dehydrogenase (SDH): Itaconate competes with succinate, inhibiting SDH and affecting the tricarboxylic acid cycle.
Activation of Nrf2 Pathway: Itaconate activates the Nrf2 pathway, leading to the expression of antioxidant and anti-inflammatory genes.
Inhibition of NLRP3 Inflammasome: Itaconate inhibits the NLRP3 inflammasome, reducing inflammation.
Comparison with Similar Compounds
Sodium itaconate is unique compared to other similar compounds due to its specific structure and properties:
Similar Compounds: Succinate, fumarate, malonate, and phosphoenolpyruvate.
Uniqueness: Unlike succinate and fumarate, which are primarily involved in the tricarboxylic acid cycle, this compound has distinct immunomodulatory and anti-inflammatory properties.
Properties
IUPAC Name |
disodium;2-methylidenebutanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4.2Na/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZSMHVWMGGQGU-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Na2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97-65-4 (Parent) | |
Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5063817 | |
Record name | Disodium methylenesuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5363-69-9 | |
Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium methylenesuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium methylenesuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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